Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate
Overview
Description
Dimethyl [3,3’-bipyridine]-6,6’-dicarboxylate is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl [3,3’-bipyridine]-6,6’-dicarboxylate typically involves the esterification of [3,3’-bipyridine]-6,6’-dicarboxylic acid. One common method includes the reaction of [3,3’-bipyridine]-6,6’-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of Dimethyl [3,3’-bipyridine]-6,6’-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Dimethyl [3,3’-bipyridine]-6,6’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to [3,3’-bipyridine]-6,6’-diol.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
Dimethyl [3,3’-bipyridine]-6,6’-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Dimethyl [3,3’-bipyridine]-6,6’-dicarboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, including redox reactions and electron transfer. The molecular targets include metal centers in enzymes and other catalytic systems, where the bipyridine derivative acts as a ligand, facilitating the desired chemical transformations.
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Commonly used in the synthesis of coordination polymers and as a precursor to viologens.
3,4’-Bipyridine: Utilized in pharmaceuticals for its role in inhibiting phosphodiesterase.
Uniqueness: Dimethyl [3,3’-bipyridine]-6,6’-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring precise control over coordination environments and reactivity.
Properties
IUPAC Name |
methyl 5-(6-methoxycarbonylpyridin-3-yl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)11-5-3-9(7-15-11)10-4-6-12(16-8-10)14(18)20-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOFOEHKVAYSDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2=CN=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674438 | |
Record name | Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-47-9 | |
Record name | Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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